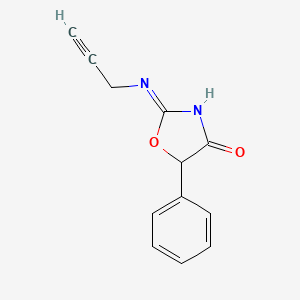

5-Phenyl-2-(2-propynylamino)-2-oxazolin-4-one

Description

5-Phenyl-2-(2-propynylamino)-2-oxazolin-4-one (CAS RN: 32962-46-2) is a heterocyclic compound with the molecular formula C₁₂H₁₀N₂O₂ and a molecular mass of 214.22 g/mol . Its structure features a phenyl group at the 5-position of the oxazolinone ring and a propynylamino substituent at the 2-position. The compound is also known by synonyms such as Propargylpemoline, highlighting its structural relationship to pemoline (a psychostimulant) . The propynylamino group introduces alkyne functionality, which influences its chemical reactivity and biological interactions.

Properties

CAS No. |

32962-46-2 |

|---|---|

Molecular Formula |

C12H10N2O2 |

Molecular Weight |

214.22 g/mol |

IUPAC Name |

5-phenyl-2-prop-2-ynylimino-1,3-oxazolidin-4-one |

InChI |

InChI=1S/C12H10N2O2/c1-2-8-13-12-14-11(15)10(16-12)9-6-4-3-5-7-9/h1,3-7,10H,8H2,(H,13,14,15) |

InChI Key |

WWTYGEPOGPVBJS-UHFFFAOYSA-N |

Canonical SMILES |

C#CCN=C1NC(=O)C(O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Amino Acid Derivatives

One common route involves cyclization of phenylglycine derivatives to form the oxazolin-4-one core. For example, N-substituted phenylglycine esters or acids can be cyclized under dehydrating conditions to yield the oxazoline ring.

- Typical reagents and conditions:

- Starting material: N-(2-propynyl)phenylglycine or its ester.

- Cyclization agents: Dehydrating agents such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or carbodiimides.

- Solvents: Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

- Temperature: Mild heating (room temperature to reflux) depending on reagents.

Amination with Propargylamine

The 2-propynylamino substituent is introduced by nucleophilic substitution or direct amination of a suitable precursor bearing a leaving group at the 2-position.

- Method:

- React 5-phenyl-2-chloro-2-oxazolin-4-one or a similar halogenated intermediate with propargylamine.

- Conditions: Mild base (e.g., triethylamine) in an inert solvent (e.g., THF or acetonitrile).

- Temperature: Room temperature to moderate heating to facilitate substitution.

Comparative Data Table of Preparation Steps

| Step | Starting Material/Intermediate | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | N-(2-propynyl)phenylglycine ester | POCl3 or SOCl2, THF, reflux | Cyclization to 5-phenyl-2-oxazolin-4-one core |

| 2 | 5-Phenyl-2-chloro-2-oxazolin-4-one (intermediate) | Propargylamine, triethylamine, THF, RT | Nucleophilic substitution to introduce 2-propynylamino group |

| 3 | Purification | Recrystallization or chromatography | Isolation of pure 5-Phenyl-2-(2-propynylamino)-2-oxazolin-4-one |

Research Findings and Notes

- The cyclization step is critical and requires careful control of temperature and reagent stoichiometry to avoid side reactions such as ring opening or polymerization.

- The propargylamine substitution must be conducted under anhydrous conditions to prevent hydrolysis of the oxazoline ring.

- Transition metal catalysts have been explored for polymerization of this compound, demonstrating its potential for further chemical modification and applications in polymer science.

- Safety considerations include handling of reagents like POCl3 and propargylamine under fume hood conditions due to their corrosive and toxic nature.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the propynyl group, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the oxazolinone ring or the propynyl group, resulting in the formation of reduced products.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride, often used in anhydrous solvents.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid, typically under controlled temperature conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1. Central Nervous System Stimulant

One of the primary applications of 5-Phenyl-2-(2-propynylamino)-2-oxazolin-4-one is as a stimulant for the central nervous system. It has been shown to possess antidepressant properties and can enhance cognitive functions such as concentration and attention. The compound exhibits a therapeutic index that suggests it is more potent than many other stimulants, making it a candidate for treating conditions like depression and anxiety .

2. Anorexigenic Agent

The compound has also been investigated for its anorexigenic effects, which can suppress appetite. Clinical studies indicate that doses ranging from 1 to 60 mg can effectively produce these effects in patients, making it a potential treatment option for obesity .

3. Antifatigue Properties

Research indicates that this compound may serve as an antifatigue agent, allowing individuals to postpone sleep without impairing their ability to fall asleep later. This property could be beneficial in managing fatigue-related disorders .

Polymerization Applications

1. Conjugated Polymer Production

This compound can undergo polymerization to yield conjugated polymers. These polymers have applications in various fields, including materials science and electronics. The polymerization process can be catalyzed by transition metals, leading to materials with unique electronic properties .

2. Synthesis of Functional Polymers

The compound serves as a precursor for synthesizing functional polymers with specific properties tailored for applications in drug delivery systems and biocompatible materials. The versatility of the oxazolinone structure allows for modifications that can enhance the performance of the resultant polymers .

Case Studies

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry examined the synthesis and antidepressant activity of this compound. The results indicated that this compound exhibited significant antidepressant effects comparable to existing medications, highlighting its potential as a novel therapeutic agent .

Case Study 2: Polymerization Mechanism

Research conducted on the polymerization of this compound revealed insights into its reaction mechanisms with various catalysts. This study provided a detailed understanding of how different conditions affect the polymer's properties, paving the way for optimized production methods in industrial applications .

Mechanism of Action

The mechanism of action of 5-Phenyl-2-(2-propynylamino)-2-oxazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Several structurally related oxazolinone derivatives exhibit distinct properties due to variations in substituents:

- Pemoline (2-Amino-5-phenyl-2-oxazolin-4-one): Lacks the propynylamino group, resulting in differences in pharmacokinetics. Pemoline has a long elimination half-life (39.4 hours) and high oral bioavailability (84.8%) in horses, whereas the propynylamino substituent in 5-phenyl-2-(2-propynylamino)-2-oxazolin-4-one may modify metabolic stability or tissue distribution .

- Indolmycin derivatives (e.g., (5S)-2-Amino-5-[(1R)-1-(6-benzyloxy-1H-indol-3-yl)ethyl]-2-oxazolin-4-one): These compounds incorporate indole moieties instead of phenyl groups, enabling anti-Helicobacter pylori activity through distinct molecular interactions .

Chromatographic Behavior

High-performance liquid chromatography (HPLC) studies reveal significant differences in retention and resolution:

| Compound | CSP | Retention Factor (k₁) | Resolution (Rₛ) | Reference |

|---|---|---|---|---|

| This compound | D2 | 6.80 | 1.2 | |

| Methoxyphenamine | D2 | 1.78 | 2.2 | |

| 2-Phenoxypropionic acid | D1 | 1.83 | 1.3 |

The exceptionally high k₁ = 6.80 for this compound under 100% MeOH conditions suggests strong hydrophobic interactions with the chiral stationary phase (CSP), likely due to the propynylamino group’s alkyne moiety and π-π stacking from the phenyl ring . In contrast, compounds like methoxyphenamine exhibit lower retention due to polar substituents (e.g., methoxy groups).

Polymerization Potential

Unlike most oxazolinones, this compound undergoes transition metal-catalyzed polymerization (e.g., with PdCl₂ or PtCl₂), yielding conjugated polymers with molecular weights up to 2930 Da and solubility in polar solvents like DMSO and chloroform . This property is absent in simpler analogues like pemoline or 2-amino-5-(o-bromophenyl)-2-oxazolin-4-one, which lack polymerizable alkyne groups .

Data Tables

Table 1: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₀N₂O₂ | |

| Molecular Mass | 214.22 g/mol | |

| Polymerization Yield (PdCl₂ catalyst) | 69–81% | |

| Plasma Protein Binding (Pemoline) | 84.8% bioavailability |

Table 2: HPLC Performance Metrics

| Compound | CSP | k₁ | Rₛ |

|---|---|---|---|

| This compound | D2 | 6.80 | 1.2 |

| 2-Phenoxypropionic acid | D1 | 1.83 | 1.3 |

| Methoxyphenamine | D2 | 1.78 | 2.2 |

Q & A

Q. What chromatographic conditions are optimal for analyzing this compound in HPLC?

- Methodology : Use chiral stationary phases (CSPs) like D2 (dalbavancin-based) with 100% methanol as the mobile phase. Under these conditions, the compound exhibits a retention factor () of 6.80 and resolution () of 1.3, indicating strong hydrophobic interactions with the CSP . Adjusting the organic modifier (e.g., acetonitrile) or pH may improve peak symmetry for impurities or degradation products.

Advanced Research Questions

Q. How can conflicting chromatographic data (e.g., anomalous retention times) for this compound be resolved in method development?

- Methodology : Discrepancies in retention behavior may arise from batch-to-batch variability in CSPs or solvent purity. Validate column performance using reference standards (e.g., 4-ethoxymethylene-2-phenyl-2-oxazolin-5-one) and cross-check with alternative detectors (e.g., MS/MS). If values deviate, re-optimize gradient elution parameters or switch to teicoplanin-based CSPs (e.g., T1/T2), which offer different selectivity for polar groups .

Q. What computational strategies are suitable for predicting the chiral recognition mechanism of this compound on CSPs?

- Methodology : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) can model interactions between the compound’s propynylamino group and CSPs. For example, π-π stacking with phenyl groups on dalbavancin (D2) and hydrogen bonding with residual silanol groups may explain enantioselectivity. Compare calculated binding energies with experimental values to validate models .

Q. How does hydrolysis of this compound occur, and what analytical methods detect its degradation products?

- Methodology : Hydrolysis under acidic/basic conditions yields 5-phenyl-oxazolidine-2,4-dione, as confirmed by X-ray crystallography . Monitor degradation via HPLC-MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile). Use high-resolution MS to distinguish isobaric fragments and quantify degradation kinetics under accelerated stability conditions (40°C/75% RH) .

Q. What strategies mitigate challenges in enantiomeric resolution of this compound during scale-up synthesis?

- Methodology : If low persists, employ preparative chiral chromatography with D2 CSPs or switch to kinetic resolution using enantioselective catalysts (e.g., Ru(II) complexes). For asymmetric synthesis, fluorinated oxazolidinone auxiliaries can induce chirality during cyclization, as demonstrated in related systems .

Q. How can bioactivity predictions for this compound guide targeted pharmacological studies?

- Methodology : Leverage QSAR models to predict interactions with biological targets (e.g., neurotransmitter receptors). The oxazolinone core is structurally analogous to pemoline, a CNS stimulant, suggesting potential neuroactive properties. Validate predictions via in vitro assays (e.g., radioligand binding) using synthesized analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.